Ethyl chloro(methylthio)acetate
Overview
Description
Ethyl chloro(methylthio)acetate, also known as Ethyl 2-chloro-2-(methylthio)acetate, is a chemical compound with the molecular formula C5H9ClO2S . It has a molecular weight of 168.64 . It is primarily used in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H9ClO2S . The average mass is 134.197 Da and the monoisotopic mass is 134.040146 Da .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
Ethyl chloro(methylthio)acetate has been utilized in the synthesis of ethyl α-(methylthio) arylacetates through a Friedel-Crafts reaction with aromatic compounds. These compounds are further converted into ethyl arylacetates, which have applications in synthesizing anti-inflammatory agents such as ibufenac and alclofenac (Tamura, Choi, Shindo, & Ishibashi, 1982).
Synthesis of Antidiabetic Octaketide
This compound has been employed in the synthesis of ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, an antidiabetic octaketide. This synthesis provides a practical approach for creating analogues of cytosporone B, significant in antidiabetic research (Sun, Yuan, Lee, Jun, Shin, & Seo, 2017).
Organophosphate Pesticides Screening
In agricultural sciences, this compound is involved in the development of rapid multiresidue screening methods for organophosphate pesticides in vegetables. This technique contributes to food safety and environmental monitoring (Cai, Liang, & Wen, 1995).
Aromatic Cyclization in Chemical Synthesis
This compound is used in the synthesis of various ethyl isothiochroman-1-carboxylates and related compounds through Lewis-acid promoted aromatic cyclization. Some synthesized compounds from this process have been evaluated foranti-inflammatory activity, highlighting its potential in medicinal chemistry (Ishibashi, Okada, Iida, & Ikeda, 1985).
Novel Routes to Pyrrolizidine Alkaloids
This compound is instrumental in synthesizing ethyl 1-aza-3-methylthio-2-oxobicyclo[3.3.0]oct-4-ene-4-carboxylate. This compound is a crucial step in developing novel routes to pyrrolizidine alkaloids, which have applications in therapeutic drug research (Ishibashi, Sato, Maruyama, Ikeda, & Tamura, 1985).
Electrophilic Aromatic Substitution in Organic Chemistry
This compound is used in electrophilic aromatic substitution via the Pummerer reaction. This reaction produces ethyl α-(methylthio)arylacetate and has applications in creating diverse organic compounds, showcasing the versatility of this compound in organic synthesis (Tamura, Choi, Shindo, Uenishi, & Ishibashi, 1981).
Safety and Hazards
Ethyl chloro(methylthio)acetate is classified as a dangerous substance. The hazard statements associated with this compound are H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Ethyl chloro(methylthio)acetate is a complex organic compound that is primarily used in the chemical industry Similar compounds are known to interact with various enzymes and proteins in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It is known to be used as an intermediate in the production of other compounds . It is likely that it interacts with its targets through a series of chemical reactions, leading to changes in the structure and function of these targets .
Biochemical Pathways
This compound may be involved in various biochemical pathways, depending on its specific targets. For instance, it could be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It could also be involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Pharmacokinetics
As an organic compound, it is likely to be absorbed into the body, distributed to its targets, metabolized by various enzymes, and eventually excreted .
Result of Action
It is known to be used as an intermediate in the production of other compounds, suggesting that its primary effect may be the synthesis of these compounds .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other chemicals, the pH and temperature of the environment, and the specific conditions under which the compound is stored and used .
Properties
IUPAC Name |
ethyl 2-chloro-2-methylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-8-5(7)4(6)9-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRXAKHVTIHCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446750 | |
Record name | ethyl chloro(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56078-31-0 | |
Record name | ethyl chloro(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-chloro-2-(methylsulfanyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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